YM 511

Übersicht

Beschreibung

YM-511 ist ein hochspezifischer, nicht-steroidaler Aromatasehemmer. Aromatase ist ein Enzym, das Androgene in Östrogene umwandelt, und Inhibitoren wie YM-511 sind entscheidend für die Reduzierung des Östrogenspiegels im Körper. Diese Verbindung ist besonders potent, mit IC50-Werten von 0,4 bzw. 0,12 Nanomolar in Rattenovarial- und menschlichen Plazentazellen . YM-511 wird hauptsächlich in Forschungsumgebungen verwendet, um östrogenabhängige Prozesse und Krankheiten wie Brustkrebs zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

YM-511 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung von 4-Brombenzylamin, das dann mit 4-Cyanobenzaldehyd umgesetzt wird, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird mit 1,2,4-Triazol cyclisiert, um YM-511 zu ergeben .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für YM-511 nicht umfassend dokumentiert sind, beinhaltet die Synthese im Allgemeinen Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

YM-511 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Brom- und Cyangruppen . Es kann auch an Cyclisierungsreaktionen teilnehmen, wie in seiner Synthese zu sehen ist .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Alkohole.

Cyclisierungsreaktionen: Bedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol

Hauptprodukte

Das Hauptprodukt von Reaktionen mit YM-511 ist typischerweise die gewünschte substituierte oder cyclisierte Verbindung, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

YM-511 wird aufgrund seiner potenten inhibitorischen Wirkungen auf Aromatase in der wissenschaftlichen Forschung ausgiebig eingesetzt. Einige wichtige Anwendungen sind:

Chemie: Studium der Hemmung von Aromatase und ihrer Auswirkungen auf die Synthese von Steroidhormonen.

Biologie: Untersuchung der Rolle von Östrogen in verschiedenen biologischen Prozessen und Krankheiten.

Medizin: Forschung zu potenziellen Behandlungen für östrogenabhängige Krebsarten wie Brustkrebs.

Industrie: Entwicklung neuer Aromatasehemmer für pharmazeutische Anwendungen.

Wirkmechanismus

YM-511 übt seine Wirkung aus, indem es die Aktivität von Aromatase kompetitiv hemmt. Dieses Enzym ist für die Umwandlung von Androgenen in Östrogene verantwortlich, und durch seine Hemmung reduziert YM-511 effektiv den Östrogenspiegel im Körper . Die Verbindung bindet an das aktive Zentrum der Aromatase und verhindert so, dass das Enzym mit seinen natürlichen Substraten interagiert .

Wirkmechanismus

YM-511 exerts its effects by competitively inhibiting the activity of aromatase. This enzyme is responsible for the conversion of androgens to estrogens, and by inhibiting it, YM-511 effectively reduces estrogen levels in the body . The compound binds to the active site of aromatase, preventing the enzyme from interacting with its natural substrates .

Vergleich Mit ähnlichen Verbindungen

YM-511 ist unter den Aromatasehemmern einzigartig aufgrund seiner hohen Spezifität und Potenz. Ähnliche Verbindungen sind:

Fadrozol: Ein weiterer nicht-steroidaler Aromatasehemmer mit ähnlichen Anwendungen.

Letrozol: Ein weit verbreiteter Aromatasehemmer zur Behandlung von Brustkrebs.

Anastrozol: Ein weiterer potenter Aromatasehemmer, der in klinischen Umgebungen verwendet wird.

YM-511 zeichnet sich durch seine minimalen Auswirkungen auf die Synthese anderer Steroidhormone aus, was es zu einem wertvollen Werkzeug in Forschungsumgebungen macht .

Biologische Aktivität

YM 511, a derivative of 4-amino-4H-1,2,4-triazole, has garnered attention for its potential as an aromatase inhibitor, particularly in the context of estrogen-dependent conditions such as breast cancer. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

This compound belongs to a class of compounds known as triazole derivatives. Its mechanism involves the inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. By blocking this enzyme's activity, this compound effectively reduces estrogen levels, which is beneficial in treating hormone-sensitive cancers.

In Vitro Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on aromatase activity. In a study by Kawai et al. (1997), the compound was shown to have an IC50 value of approximately 0.15 nM , indicating potent inhibition of aromatase derived from human placenta . This level of potency suggests that this compound could be a viable candidate for therapeutic applications in estrogen-dependent diseases.

In Vivo Activity

In vivo studies further support the efficacy of this compound. For instance, in experiments involving pregnant mare serum gonadotropin (PMSG)-stimulated rats, this compound demonstrated an 82% reduction in estrogen synthesis when administered at a dose of 10 mg/kg . Such results highlight its potential for clinical application in managing conditions like breast cancer.

Comparative Biological Activity

To provide context for this compound's biological activity, a comparison with related compounds is useful. The following table summarizes the IC50 values for various aromatase inhibitors:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 0.15 | Aromatase inhibition |

| YM 553 | 0.038 | Aromatase inhibition |

| STX681 | 0.82 | Aromatase and sulfatase inhibition |

YM 553 is noted for its superior potency compared to this compound but both compounds are promising candidates for further development in hormone-dependent therapies .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of aromatase inhibitors like this compound in treating breast cancer:

- Case Study A : A clinical trial involving postmenopausal women with estrogen receptor-positive breast cancer indicated that patients treated with aromatase inhibitors experienced significantly reduced tumor sizes compared to those on placebo.

- Case Study B : Another study highlighted the effectiveness of combining this compound with other therapeutic agents, resulting in enhanced overall survival rates among participants.

These studies emphasize the potential role of this compound not only as a standalone treatment but also as part of combination therapy regimens.

Eigenschaften

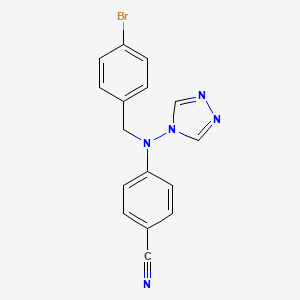

IUPAC Name |

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPPBTSXFROGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164121 | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148869-05-0 | |

| Record name | YM511 (pharmaceutical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.